Sodium crotonate

Catalog No.
S1801751
CAS No.
17342-77-7
M.F
C4H5NaO2
M. Wt
108.07107
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium crotonate

CAS Number

17342-77-7

Product Name

Sodium crotonate

Molecular Formula

C4H5NaO2

Molecular Weight

108.07107

Synonyms

2-Butenoic acid, sodiuM salt, (2E)-

Sodium crotonate is the sodium salt of crotonic acid, a short-chain unsaturated carboxylic acid with the chemical formula C4H5O2\text{C}_4\text{H}_5\text{O}_2^{-}. It is typically represented as NaC4H5O2\text{NaC}_4\text{H}_5\text{O}_2. Sodium crotonate is a white to off-white crystalline solid that is soluble in water and has applications in various chemical and biological contexts. The compound is derived from crotonic acid, which is known for its distinctive properties and reactivity due to the presence of a double bond in its structure.

Typical of carboxylate salts. It can undergo:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Dimerization: In solid-state conditions, sodium crotonate can dimerize to form hex-1-ene-3,4-dicarboxylate, demonstrating its potential for forming larger molecular structures through thermal reactions .
  • Reactions with acids: Sodium crotonate can react with strong acids to regenerate crotonic acid and produce sodium salts of the corresponding acids.

Sodium crotonate has been studied for its role in cellular processes, particularly in relation to histone modification. It serves as a precursor for crotonyl-CoA, which is involved in histone crotonylation—a post-translational modification that influences gene expression. Research indicates that increased levels of sodium crotonate can enhance histone crotonylation, thereby affecting transcriptional activity . This modification has implications for various biological processes, including cancer progression and metabolic regulation.

Sodium crotonate can be synthesized through several methods:

  • Neutralization Reaction: By reacting crotonic acid with sodium hydroxide or sodium bicarbonate, sodium crotonate is produced:
    C4H6O2+NaOHNaC4H5O2+H2O\text{C}_4\text{H}_6\text{O}_2+\text{NaOH}\rightarrow \text{NaC}_4\text{H}_5\text{O}_2+\text{H}_2\text{O}
  • Thermal Dimerization: Solid-state thermal reactions of sodium crotonate can yield larger molecular structures such as hex-1-ene-3,4-dicarboxylic acid .
  • Alkali Metal Salt Formation: Crotonic acid can react with active metals or their oxides to form corresponding alkali metal salts .

Sodium crotonate has various applications across different fields:

  • Biochemical Research: It is used as a tool for studying histone modifications and their effects on gene expression.
  • Chemical Synthesis: Sodium crotonate serves as a precursor in the synthesis of various organic compounds and polymers.
  • Agriculture: It may have potential applications in agricultural chemistry as a growth regulator or herbicide.

Studies have shown that sodium crotonate interacts with specific enzymes involved in histone modifications. For instance, it competes with acetyl-CoA for binding to histone acetyltransferases, influencing the balance between acetylation and crotonylation of histones . This interaction highlights its significance in epigenetic regulation and potential therapeutic targets in diseases such as cancer.

Sodium crotonate shares similarities with several other compounds, particularly those derived from carboxylic acids. Here are some comparable compounds:

CompoundStructureUnique Features
Sodium butyrateC₄H₇O₂NaShort-chain fatty acid; known for anti-inflammatory effects.
Sodium acetateC₂H₃O₂NaCommonly used as a buffering agent; involved in metabolic pathways.
Disodium succinateC₄H₄O₄Na₂Dicarboxylic acid; involved in the Krebs cycle.
Sodium propionateC₃H₅O₂NaUsed as a preservative; inhibits mold growth.

Uniqueness of Sodium Crotonate: Sodium crotonate is unique due to its unsaturated structure, which allows for specific reactivity patterns not found in saturated carboxylates. Its role in histone modification further distinguishes it from other similar compounds, making it an important subject of study in epigenetics and cellular biology.

General Manufacturing Information

2-Propenoic acid, methyl ester, homopolymer, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-20

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